molecular formula C5H5IN2 B1630157 2-Iodopyridin-4-amine CAS No. 88511-26-6

2-Iodopyridin-4-amine

Cat. No.: B1630157
CAS No.: 88511-26-6
M. Wt: 220.01 g/mol
InChI Key: VSNDGPMYXVITIG-UHFFFAOYSA-N
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Description

2-Iodopyridin-4-amine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the second position and an amino group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopyridin-4-amine can be synthesized through several methods. One common approach involves the iodination of 4-aminopyridine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 2-iodopyridine is coupled with an amine group using a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines

Scientific Research Applications

2-Iodopyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Iodopyridin-4-amine in chemical reactions is primarily due to the presence of both an iodine atom and an amino group. The iodine atom acts as an electrophile, making the compound susceptible to nucleophilic attack, while the amino group can act as a nucleophile, participating in various substitution and coupling reactions. These dual functionalities allow the compound to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Iodopyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNDGPMYXVITIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628861
Record name 2-Iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-26-6
Record name 2-Iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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